Cas no 881388-87-0 (Daphniyunnine A)

Daphniyunnine A structure
Daphniyunnine A structure
Produktname:Daphniyunnine A
CAS-Nr.:881388-87-0
MF:C23H31NO3
MW:369.497146844864
CID:837624
PubChem ID:76763789

Daphniyunnine A Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Daphniyunnine A
    • Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1<sup>1,5</sup>.0<sup>2,10</sup>.0<sup>3,8</sup>.0<sup>16,19</sup>]icos-13(19)-ene-17-carboxylate
    • [ "" ]
    • Methyl (2R,2aR,6aS,8S,10S,11R,12aR,12bS,12cR)-2,2a,3,4,5,6,6a,7,9,10,11,12,12a,12b-tetradecahydro-13-oxo-10,12b-dimethyl-1H-11,12c-methanocyclopent[1,8]azuleno[4,5-a]indolizine-2-carboxylate (ACI)
    • Daphniyunine A
    • 881388-87-0
    • CID 76763789
    • FS-9127
    • AKOS040761572
    • Methyl (1r,2s,3r,5r,6s,10s,16r,17r)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
    • (-)-Daphniyunnine A
    • Inchi: 1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+/m1/s1
    • InChI-Schlüssel: UMIPHFQOKSWKPK-ZGIUMOQOSA-N
    • Lächelt: C[C@]12[C@H]3C[C@@H]4[C@@H](CN3C[C@H]1CCC1=C3[C@H](CC1)[C@@H](C[C@]23C4=O)C(=O)OC)C

Berechnete Eigenschaften

  • Genaue Masse: 369.23000
  • Monoisotopenmasse: 369.23039385g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 787
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 46.6Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 46.61000
  • LogP: 3.14940

Daphniyunnine A Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

Daphniyunnine A Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3769-1 mg
Daphniyunnine A
881388-87-0
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN3769-5 mg
Daphniyunnine A
881388-87-0 98%
5mg
¥ 3,940 2023-07-11
A2B Chem LLC
AH93553-1mg
Daphniyunnine A
881388-87-0 98%
1mg
$599.00 2024-04-19
TargetMol Chemicals
TN3769-1 mL * 10 mM (in DMSO)
Daphniyunnine A
881388-87-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN3769-5mg
Daphniyunnine A
881388-87-0
5mg
¥ 13800 2024-07-20
A2B Chem LLC
AH93553-5mg
Daphniyunnine A
881388-87-0 98.0%
5mg
$702.00 2024-04-19
TargetMol Chemicals
TN3769-1 ml * 10 mm
Daphniyunnine A
881388-87-0
1 ml * 10 mm
¥ 15800 2024-07-20

Daphniyunnine A Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
2.1 Reagents: Iodobenzene diacetate
2.2 -
3.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
3.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
4.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid ,  Dipotassium phosphate
1.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
3.1 Reagents: Iodobenzene diacetate
3.2 -
4.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
4.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
5.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  100 °C
2.1 Solvents: Acetonitrile ;  85 °C
3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid ,  Dipotassium phosphate
3.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol
4.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
5.1 Reagents: Iodobenzene diacetate
5.2 -
6.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
6.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
7.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
2.1 Reagents: Potassium bis(trimethylsilyl)amide
2.2 -
3.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  100 °C
4.1 Solvents: Acetonitrile ;  85 °C
5.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid ,  Dipotassium phosphate
5.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol
6.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
7.1 Reagents: Iodobenzene diacetate
7.2 -
8.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
8.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
9.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide
1.2 -
2.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  100 °C
3.1 Solvents: Acetonitrile ;  85 °C
4.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid ,  Dipotassium phosphate
4.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol
5.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
6.1 Reagents: Iodobenzene diacetate
6.2 -
7.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
7.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
8.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate
1.2 -
2.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
2.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
3.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  85 °C
2.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid ,  Dipotassium phosphate
2.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol
3.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  BINAP
4.1 Reagents: Iodobenzene diacetate
4.2 -
5.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
5.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
6.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
1.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
2.1 Reagents: Boron trifluoride etherate ,  Triethylsilane
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Daphniyunnine A Raw materials

Daphniyunnine A Preparation Products

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